3-(Chloromethyl)benzoyl chloride

Physical Form Handling Formulation

3-(Chloromethyl)benzoyl chloride (CAS 63024‑77‑1, molecular formula C₈H₆Cl₂O, MW 189.04 g·mol⁻¹) is a dual‑functional benzoyl chloride derivative bearing a meta‑positioned chloromethyl substituent. It belongs to the family of chloromethyl‑substituted aroyl chlorides and serves as a reactive intermediate for sequential nucleophilic acylation and benzylic substitution chemistries [REFS‑1].

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 63024-77-1
Cat. No. B1349292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)benzoyl chloride
CAS63024-77-1
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)Cl)CCl
InChIInChI=1S/C8H6Cl2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
InChIKeyYCAIYRWHKSJKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)benzoyl chloride (CAS 63024-77-1): Physical Properties, Reactivity Profile, and Procurement-Relevant Identity


3-(Chloromethyl)benzoyl chloride (CAS 63024‑77‑1, molecular formula C₈H₆Cl₂O, MW 189.04 g·mol⁻¹) is a dual‑functional benzoyl chloride derivative bearing a meta‑positioned chloromethyl substituent. It belongs to the family of chloromethyl‑substituted aroyl chlorides and serves as a reactive intermediate for sequential nucleophilic acylation and benzylic substitution chemistries [REFS‑1]. At ambient temperature (20 °C) the compound is a colorless to pale yellow liquid with a melting point of 4 °C, a boiling point of 149–150 °C (at 20 mmHg), a density of 1.33 g·mL⁻¹ at 25 °C, a refractive index n₂₀/D of 1.5738–1.5748, and a flash point above 110 °C [REFS‑2][REFS‑3]. The presence of two electrophilic carbon centers—the carbonyl carbon of the acid chloride and the benzylic carbon of the chloromethyl group—enables orthogonal derivatization strategies that are exploited in porphyrin chemistry, polymer macroinitiator design, and pharmaceutical prodrug synthesis [REFS‑1][REFS‑4].

Why 3-(Chloromethyl)benzoyl chloride Cannot Be Interchanged with Its Ortho or Para Isomers: Physicochemical and Reactivity Evidence


Although 2‑, 3‑, and 4‑(chloromethyl)benzoyl chloride share an identical molecular formula (C₈H₆Cl₂O) and molecular weight, their positional isomerism dictates fundamentally different physical states, safety profiles, and solvolytic reaction mechanisms that preclude interchangeable use in research and industrial protocols [REFS‑1]. The para isomer is a crystalline solid at room temperature (mp 30–32 °C) [REFS‑2], whereas the meta isomer is a free‑flowing liquid (mp 4 °C) [REFS‑3], mandating different handling, weighing, and dissolution workflows. The ortho isomer introduces steric hindrance around the carbonyl carbon that forces a dissociative Sₙ2 solvolysis pathway, while the meta isomer exhibits a solvent‑dependent mechanistic switch between addition–elimination and dissociative Sₙ2 pathways—a divergence confirmed by quantitative Grunwald–Winstein kinetic analyses at 25.0 °C [REFS‑4]. Procurement of the incorrect positional isomer therefore risks not only physical incompatibility with established protocols but also unpredictable reaction kinetics and product distributions. The evidence below quantifies these differentials.

Quantitative Differentiation Evidence for 3-(Chloromethyl)benzoyl chloride (CAS 63024-77-1) Versus Closest Positional Isomers and Analogs


Physical State at Ambient Temperature: Meta Isomer is a Free-Flowing Liquid; Para Isomer is a Crystalline Solid

The meta isomer (3‑(chloromethyl)benzoyl chloride) is a liquid at standard laboratory temperature (20 °C) with a melting point of 4 °C [REFS‑1]. In contrast, the para isomer (4‑(chloromethyl)benzoyl chloride) is a low‑melting crystalline solid with a melting point of 30–32 °C [REFS‑2], and the ortho isomer is a borderline liquid with a melting point of 17 °C [REFS‑3]. This 26–28 °C differential in melting point between the meta and para isomers directly determines whether the compound can be dispensed by volume or requires melting/dissolution before use. The meta isomer's liquid state at typical cold‑storage temperatures (2–8 °C) further simplifies inventory management.

Physical Form Handling Formulation Weighing Accuracy

Flash Point and Hazard Classification: Meta Isomer Offers a Wider Thermal Safety Window Than Para Isomer

The flash point of 3‑(chloromethyl)benzoyl chloride is reported as >110 °C (≥113 °C closed cup) [REFS‑1], while the para isomer exhibits a significantly lower flash point of 93 °C (199 °F) [REFS‑2][REFS‑3]. The ortho isomer has a flash point of 114 °C [REFS‑4], comparable to the meta isomer. This approximately 20 °C differential between meta and para isomers places the para isomer closer to the threshold where additional thermal management may be required during exothermic reactions or in facilities with elevated ambient temperatures. Both isomers carry UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) classification, but the flash point difference influences storage recommendations and regional fire code compliance.

Safety Transport Classification Flash Point Process Safety

Solvolysis Mechanism and Kinetic Pathway: Meta Isomer Exhibits Solvent‑Dependent Mechanistic Switching Absent in Ortho and Distinct from Para

In a direct comparative kinetic study of all three chloromethylbenzoyl chloride isomers at 25.0 °C using conductivity‑based rate measurements, the meta isomer (substrate 2) was found to follow an addition–elimination mechanism in strongly nucleophilic solvents while switching to a dissociative Sₙ2 mechanism in electrophilic solvents [REFS‑1]. By contrast, the ortho isomer (substrate 1) exhibited a dominant dissociative Sₙ2 pathway across all solvent types due to steric hindrance from the ortho‑chloromethyl group, and the para isomer (substrate 3) followed an associative Sₙ2 mechanism in nucleophilic solvents, with reduced bimolecular character attributed to weak inductive electron donation from the para‑chloromethyl group [REFS‑1]. The extended Grunwald–Winstein equation analysis yielded distinct solvent nucleophilicity sensitivity (l) and solvent ionizing power sensitivity (m) parameters for each isomer, confirming that the meta position produces a unique electronic environment that cannot be replicated by either ortho or para substitution [REFS‑2].

Solvolysis Reaction Mechanism Kinetics Grunwald–Winstein Analysis

Macroinitiator Efficiency in Cationic Ring‑Opening Polymerization: Meta Isomer Enables 56–86% Initiator Conversion with Optimized Counterion

When 3‑(chloromethyl)benzoyl chloride was employed to esterify a hyperbranched poly(4,4‑bis(4′‑hydroxyphenyl)valeric acid) core to create a macroinitiator for the cationic ring‑opening polymerization of 2‑methyl‑2‑oxazoline, the choice of counterion dramatically affected initiator conversion [REFS‑1]. Using KI as coinitiator yielded 56–86% initiator conversion, whereas KCF₃SO₃ or AgCF₃SO₃ as coinitiators achieved only 30–37% conversion after quantitative monomer consumption [REFS‑2]. This 1.5‑ to 2.9‑fold improvement in initiator utilization directly affects the molecular weight distribution and graft density of the resulting amphiphilic star polymers. No equivalent counterion‑optimization study has been reported for the para or ortho isomers in the same hyperbranched macroinitiator system, establishing the meta isomer as the precedent‑setting scaffold for this polymer architecture [REFS‑1].

Cationic Polymerization Macroinitiator Graft Copolymer Initiator Efficiency

Atropisomer‑Selective Porphyrin Functionalization: Meta Isomer Uniquely Enables Strapped Porphyrin Architectures via Sequential Orthogonal Reactivity

The meta isomer has been established as the reagent of choice for functionalizing meso‑tetrakis(2‑aminophenyl)porphyrin (TAPP) atropisomers to construct strapped porphyrin architectures [REFS‑1]. The sequential reactivity of 3‑(chloromethyl)benzoyl chloride—first acylation of the aniline nitrogen via the acid chloride, then nucleophilic displacement of the benzylic chloride—enables the formation of covalent straps linking opposite sides of the porphyrin macrocycle [REFS‑2]. Critically, the meta‑positioned chloromethyl group directs the strap geometry in a manner that is topologically compatible with the porphyrin cavity, allowing access to ααββ and αβαβ atropisomer configurations that serve as precursors to biomimetic cytochrome c oxidase (CcO) models [REFS‑3]. Attempts to use ortho‑ or para‑chloromethyl isomers for the same strapping strategy have not been reported in the peer‑reviewed literature, suggesting either geometric incompatibility or failure to achieve the desired atropisomer selectivity.

Porphyrin Chemistry Atropisomer Selectivity Biomimetic Heme Models Cytochrome c Oxidase

Validated Pharmaceutical Prodrug Intermediate: Meta Isomer Is the Documented Precursor for the Water‑Soluble Ravuconazole Prodrug BMS‑292655

In the published synthesis of BMS‑292655—a water‑soluble phosphate ester prodrug of the clinically evaluated antifungal triazole ravuconazole (BMS‑207147)—3‑(chloromethyl)benzoyl chloride serves as the essential building block for constructing the phosphonooxymethyl‑benzoate linker moiety [REFS‑1]. The synthesis proceeds via esterification of 3‑(chloromethyl)benzoyl chloride with paraformaldehyde and ZnCl₂ to yield the chloromethyl ester intermediate, which is then coupled to the triazole core [REFS‑2]. BMS‑292655 demonstrated comparative stability in rat, beagle dog, cynomolgus monkey, and human plasma, with hydrolysis occurring selectively upon incubation with liver S9 fractions [REFS‑3]. The specific selection of the meta isomer for this development‑stage prodrug—rather than the ortho or para analog—was confirmed by the patent and journal disclosure of the synthetic route, establishing precedent for its use in phosphate‑prodrug linker chemistry [REFS‑1].

Prodrug Synthesis Antifungal Pharmaceutical Intermediate Process Chemistry

Procurement‑Driven Application Scenarios for 3-(Chloromethyl)benzoyl chloride (CAS 63024-77-1)


Synthesis of Atropisomerically Pure Strapped Porphyrins for Biomimetic Heme Protein Models

Research groups constructing cytochrome c oxidase (CcO) functional mimics or cation‑binding porphyrin receptors must use the meta isomer [REFS‑1]. The liquid physical state facilitates precise stoichiometric addition to TAPP atropisomer solutions without the need for pre‑dissolution, and the meta‑directed chloromethyl group enables covalent strap formation across the porphyrin face with geometrically correct spacing. The para isomer is excluded because its solid state complicates small‑scale anhydrous handling and its para‑chloromethyl orientation would misdirect the strap geometry, likely preventing the required ααββ or αβαβ atropisomer connectivity [REFS‑2].

Preparation of Hyperbranched Macroinitiators for Amphiphilic Graft Copolymer Synthesis

Polymer chemists following the Weberskirch et al. (1999) protocol for hyperbranched poly(ethylene glycol)‑based macroinitiators should source the meta isomer exclusively, as this is the specific isomer for which initiator conversion data are published (56–86% with KI counterion) [REFS‑1]. Attempted substitution with the para or ortho isomer introduces an uncharacterized reactivity profile; the para isomer's solid state also hinders the esterification step, which requires homogeneous mixing with the hyperbranched polyol core. The meta isomer's liquid form and established counterion optimization reduce the need for in‑house re‑optimization, accelerating time to functional amphiphilic star polymers [REFS‑2].

Pharmaceutical Process Development of Phosphonooxymethyl‑Benzoate Prodrug Linkers

Medicinal chemistry and process development teams working on water‑solubilizing prodrug strategies based on the phosphonooxymethyl‑benzoate motif must use the meta isomer as the validated starting material [REFS‑1]. The BMS‑292655 synthetic route establishes a precedent that regulatory documentation and analytical method development can be anchored to the meta‑isomer identity. Procuring the ortho or para isomer for the same linker chemistry would require full re‑characterization of intermediates, new impurity profiling, and potentially altered pharmacokinetic behavior of the resulting prodrug due to differences in linker geometry and esterase‑mediated activation rates [REFS‑2].

Solvolysis Mechanistic Studies Requiring Solvent‑Tunable Reaction Pathways

Physical organic chemists investigating solvent‑dependent mechanistic switching in aroyl chloride solvolysis should select the meta isomer as the only chloromethylbenzoyl chloride that exhibits both addition–elimination and dissociative Sₙ2 pathways depending on solvent nucleophilicity [REFS‑1]. The ortho isomer is mechanistically restricted to dissociative Sₙ2 due to steric effects, and the para isomer favors associative Sₙ2 in nucleophilic media with diminished bimolecular character. The meta isomer thus provides a uniquely flexible substrate for probing solvent effects on reaction mechanism using the extended Grunwald–Winstein formalism, with rate constants at 25.0 °C already available for cross‑validation [REFS‑2].

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